Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate
Description
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl 5-formyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-4-9(5-14)12(6-13)7-16-8-12/h5,9H,4,6-8H2,1-3H3 |
InChI Key |
QTTCFJHMVLUNCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)COC2)C=O |
Origin of Product |
United States |
Preparation Methods
Table 1: Typical Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Spirocyclic core formation | Phosphine catalyst, cyclopentane/oxetane precursors | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 to 40 °C | Control of stereochemistry |
| Boc protection of amine | Di-tert-butyl dicarbonate, base (e.g., triethylamine) | DCM | 0 to room temperature | Protects nitrogen functionality |
| Formylation | Formyl chloride or formic acid derivatives | DCM, THF | 0 to 25 °C | Mild conditions to prevent side reactions |
| Oxidation (hydroxymethyl to formyl) | Mild oxidants such as PCC (pyridinium chlorochromate) or Swern oxidation | DCM | -78 to 0 °C | Avoids over-oxidation |
| Purification | Silica gel chromatography | Various eluents (hexane/ethyl acetate) | Ambient | Ensures high purity |
Detailed Research Findings and Analysis
Multi-step Synthesis Insights
The multi-step nature of the synthesis requires careful optimization of each reaction step to maximize yield and stereoselectivity. The spirocyclic ring formation is often the rate-limiting step and demands precise control over reaction parameters.
The choice of solvent is critical; dichloromethane and tetrahydrofuran are preferred for their ability to dissolve both organic substrates and catalysts while maintaining reaction selectivity.
Temperature control during formylation and oxidation steps is essential to prevent decomposition or unwanted side reactions, especially given the sensitivity of the formyl group.
Industrial Scale Considerations
Industrial production would adapt these laboratory methods to batch or continuous flow reactors to improve scalability, reproducibility, and cost-effectiveness.
Automation and in-line monitoring (e.g., HPLC, NMR) could be employed to ensure consistent quality and yield.
The use of green chemistry principles , such as solvent recycling and minimizing hazardous reagents, may be integrated to enhance sustainability.
Chemical Reaction Types and Further Functionalization
The formyl group is a versatile handle for further chemical modifications such as:
Oxidation to carboxylic acid derivatives using oxidants like potassium permanganate or chromium trioxide.
Reduction to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Nucleophilic substitution reactions at the ester group, enabling the synthesis of various derivatives.
Summary Table of Preparation Methods and Key Parameters
| Preparation Aspect | Details |
|---|---|
| Core Formation Method | Phosphine-catalyzed cycloisomerization |
| Nitrogen Protection | Boc protection using di-tert-butyl dicarbonate |
| Formyl Group Introduction | Formyl chloride/formic acid or oxidation of hydroxymethyl |
| Typical Solvents | Dichloromethane, tetrahydrofuran |
| Temperature Range | 0 °C to room temperature, low temperature for oxidation |
| Purification Techniques | Silica gel chromatography, TLC monitoring |
| Industrial Scale Adaptation | Batch reactors, continuous flow, automation |
The preparation of Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate is a complex, multi-step process that hinges on the efficient construction of the spirocyclic core, strategic protection of functional groups, and precise introduction of the formyl substituent. The synthesis demands meticulous control of reaction conditions and purification to achieve high purity and yield. These methods are supported by diverse research findings emphasizing the importance of catalyst choice, solvent selection, and temperature regulation. Industrial adaptation of these methods focuses on scalability and reproducibility, leveraging modern reactor technologies.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions
Major Products Formed
Oxidation: Tert-butyl 8-carboxy-2-oxa-6-azaspiro[3.4]octane-6-carboxylate.
Reduction: Tert-butyl 8-hydroxymethyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmacological Potential
Research indicates that Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate may exhibit significant pharmacological activities, particularly related to muscarinic receptor signaling pathways. Preliminary studies suggest its potential as a therapeutic agent for conditions influenced by these receptors, such as neurological disorders and certain types of cancer .
Drug Design
The compound's structure allows for modifications that can enhance its biological activity and selectivity. It serves as a versatile building block in the synthesis of novel drugs targeting specific biological pathways. The optimization of synthetic routes for improved yield and purity is a critical area of ongoing research .
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including multi-step organic synthesis techniques that incorporate chromatography for purification . Understanding these synthetic pathways is essential for scaling up production for research and commercial applications.
Comparative Analysis with Related Compounds
To contextualize the applications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate | Contains a benzyl group | Different lipophilicity affecting bioavailability |
| Tert-butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate | Variation in the position of formyl group | Alters receptor interaction profile |
| Ethyl 2-[4-(pyrrolidin)]piperidin-1-y]-6-azaspiro[3.4]octane | Incorporates piperidine ring | Potential variations in pharmacodynamics |
This comparison highlights how modifications in substituents can significantly influence the chemical behavior and biological activity of these compounds .
Therapeutic Studies
Ongoing research has been focused on evaluating the therapeutic efficacy of this compound in preclinical models. For instance, studies exploring its effects on muscarinic receptors have shown promise in modulating signaling pathways relevant to cognitive function and memory enhancement .
Cosmetic Formulation Potential
There is emerging interest in the use of this compound in cosmetic formulations due to its potential skin benefits. Research indicates that compounds with similar structures can enhance skin hydration and provide protective effects against environmental stressors . Further investigations are needed to establish its safety and efficacy in topical applications.
Mechanism of Action
The mechanism of action of tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Structural Variations and Heteroatom Substitutions
The spiro[3.4]octane core allows for diverse substitutions and heteroatom replacements, significantly altering physicochemical and pharmacological properties. Key analogs include:
Stability and Reactivity
- Formyl vs. Oxo Groups : The formyl group in the target compound is more electrophilic than oxo substituents, facilitating nucleophilic additions (e.g., Grignard reactions) .
- Hydroxymethyl Stability : The hydroxymethyl analog (CAS 129321-82-0) requires inert storage conditions to prevent oxidation, whereas oxo derivatives are more stable .
Biological Activity
Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate is a complex organic compound known for its unique spirocyclic structure, which contributes to its diverse biological activities. This article delves into the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 239.29 g/mol. The compound features several functional groups, including an 8-formyl group, which enhances its reactivity and potential interactions with biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Spirocyclic Framework | Provides rigidity and potential for specific receptor binding |
| Formyl Group | Increases reactivity and may enhance biological interactions |
| Oxa and Aza Moieties | Contribute to structural diversity and potential biological activity |
Biological Activity Overview
Research indicates that compounds with spirocyclic structures, such as this compound, often exhibit significant biological activities , including:
- Antimicrobial Properties : Initial studies suggest that this compound may inhibit the growth of various bacteria and fungi.
- Antiviral Activity : Investigations are ongoing to determine its efficacy against viral pathogens.
- Anticancer Potential : Preliminary findings indicate that it may affect cancer cell proliferation through specific molecular pathways.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : Its rigid structure may enhance binding affinity to specific receptors, influencing signal transduction pathways.
- Reactive Oxygen Species (ROS) Modulation : There is evidence suggesting that it may modulate ROS levels, affecting cellular oxidative stress responses.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the spirocyclic class, providing insights into the potential applications of this compound.
Study Highlights
-
Antimicrobial Activity :
- A study evaluated the antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at certain concentrations.
-
Anticancer Effects :
- Research involving cancer cell lines demonstrated that the compound could induce apoptosis in HeLa cells, suggesting a mechanism for anticancer activity through programmed cell death pathways.
-
Viral Inhibition Studies :
- Preliminary assays showed promising results against influenza virus strains, warranting further investigation into its antiviral mechanisms.
Future Directions in Research
Further studies are essential to fully elucidate the biological mechanisms of this compound. Key areas for future research include:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific enzymes and receptors.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.
- Synthesis of Derivatives : Developing analogs with enhanced biological activity or reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
